N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide is a chemical compound with the molecular formula C12H18ClNO4S and a molecular weight of 307.79 g/mol . This compound is known for its unique structural features, including a chloro-substituted aromatic ring and a sulfonamide group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with butane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form corresponding amines.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets involved depend on the specific application and biological context .
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)butanamide: Similar structure but lacks the sulfonamide group, resulting in different chemical and biological properties.
N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide: Contains a benzofuran ring instead of a butane chain, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-5-6-19(15,16)14-10-8-11(17-2)9(13)7-12(10)18-3/h7-8,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGOQJQRORDWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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